2-(6-Mercapto-4-methylpyridin-3-yl)piperidine-1-carbaldehyde
Description
2-(6-Mercapto-4-methylpyridin-3-yl)piperidine-1-carbaldehyde is a heterocyclic compound featuring a piperidine ring linked to a substituted pyridine moiety. The pyridine ring is functionalized with a mercapto (-SH) group at position 6 and a methyl (-CH₃) group at position 4, while the piperidine ring is capped with a carbaldehyde (-CHO) group. This structural combination imparts unique reactivity, particularly in nucleophilic and coordination chemistry, due to the thiol group.
Properties
Molecular Formula |
C12H16N2OS |
|---|---|
Molecular Weight |
236.34 g/mol |
IUPAC Name |
2-(4-methyl-6-sulfanylidene-1H-pyridin-3-yl)piperidine-1-carbaldehyde |
InChI |
InChI=1S/C12H16N2OS/c1-9-6-12(16)13-7-10(9)11-4-2-3-5-14(11)8-15/h6-8,11H,2-5H2,1H3,(H,13,16) |
InChI Key |
JGHIHCDMDCMVTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=S)NC=C1C2CCCCN2C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Mercapto-4-methylpyridin-3-yl)piperidine-1-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common route involves the formation of the piperidine ring followed by the introduction of the mercapto and methyl groups on the pyridine ring. The final step involves the formylation of the piperidine ring to introduce the carbaldehyde group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(6-Mercapto-4-methylpyridin-3-yl)piperidine-1-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.
Reduction: The carbaldehyde group can be reduced to form a primary alcohol.
Substitution: The mercapto group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(6-Mercapto-4-methylpyridin-3-yl)piperidine-1-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(6-Mercapto-4-methylpyridin-3-yl)piperidine-1-carbaldehyde is not fully understood. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The mercapto group, in particular, may form covalent bonds with thiol groups in proteins, affecting their function.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations and Functional Group Impact
The target compound is compared below with three analogs:
Key Observations:
- Reactivity : The thiol group in the target compound enhances nucleophilicity and redox sensitivity compared to amine-substituted analogs (e.g., azepane or piperazine derivatives). This makes the target prone to dimerization via disulfide bonds .
- Lipophilicity : The methyl group at position 4 increases lipophilicity relative to unsubstituted piperidine-carbaldehyde .
- Steric Effects : Bulkier substituents (azepane, methylpiperazine) in analogs may reduce steric accessibility for reactions compared to the smaller -SH and -CH₃ groups in the target .
Q & A
Q. What are the recommended synthetic routes for 2-(6-Mercapto-4-methylpyridin-3-yl)piperidine-1-carbaldehyde, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves multi-step reactions, including nucleophilic substitution, cyclization, and oxidation. Key steps may parallel methods used for analogous piperidine-carbaldehyde derivatives, such as:
- Nucleophilic addition of thiol groups to pyridine precursors under inert atmospheres (e.g., nitrogen) to prevent oxidation of mercapto groups.
- Carbaldehyde formation via oxidation of hydroxymethyl intermediates using reagents like MnO₂ or TEMPO/NaClO.
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures.
Optimization factors include temperature control (e.g., 0–5°C for thiol coupling to avoid side reactions) and stoichiometric ratios (e.g., 1.2 equivalents of oxidizing agents for complete conversion) .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- HPLC-UV/MS : Use C18 columns with acetonitrile/water (+0.1% formic acid) gradients to assess purity (>95% by area under the curve). Confirm molecular weight via ESI-MS in positive ion mode.
- NMR : Key signals include:
- ¹H NMR : δ 8.2–8.5 ppm (pyridine protons), δ 4.5–5.0 ppm (piperidine-CHO), δ 2.3–2.6 ppm (methyl group).
- ¹³C NMR : δ 195–200 ppm (carbaldehyde carbonyl).
- Elemental Analysis : Validate C, H, N, S content within ±0.4% of theoretical values .
Q. What safety protocols are critical when handling this compound in the laboratory?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.
- Hazard Mitigation :
- Skin Contact : Immediately wash with soap/water; apply 1% hydrocortisone cream if irritation persists.
- Inhalation : Move to fresh air; administer oxygen if respiratory distress occurs.
- Storage : Store in amber vials at 2–8°C under nitrogen to prevent oxidation of the mercapto group .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally related piperidine derivatives?
Methodological Answer:
- Meta-Analysis : Compare pharmacological data (e.g., IC₅₀ values) across studies, adjusting for assay conditions (e.g., cell lines, incubation times). For example, S´ladowska et al. (2002) observed varying antagonist potency in 4-aryl-piperazinyl derivatives due to substituent electronic effects .
- Computational Modeling : Use molecular docking (AutoDock Vina) to assess binding affinity differences linked to pyridine methylation or mercapto group orientation.
- Dose-Response Reevaluation : Repeat assays under standardized conditions (e.g., 37°C, 5% CO₂ for cellular studies) to isolate compound-specific effects .
Q. What strategies are effective for evaluating the compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability Profiling : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C. Monitor degradation via HPLC at 0, 6, 24, and 48 hours.
- Light/Oxidation Stress Testing : Expose to UV light (254 nm) or 0.3% H₂O₂ for 24 hours. Quantify degradation products (e.g., disulfide formation from mercapto oxidation) using LC-MS.
- Plasma Stability : Incubate with rat plasma (1 mg/mL compound) at 37°C; quench with acetonitrile and analyze remaining parent compound .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in neurological targets?
Methodological Answer:
- Receptor Binding Assays : Screen against GPCR panels (e.g., dopamine D2, serotonin 5-HT1A) using radioligand displacement (³H-spiperone for D2).
- Functional Assays : Measure cAMP modulation (ELISA) or calcium flux (Fluo-4 AM dye) in SH-SY5Y cells.
- Metabolite Identification : Use hepatocyte incubation + LC-QTOF-MS to identify phase I/II metabolites, correlating structural changes to activity loss .
Q. What analytical methods are suitable for detecting trace impurities in synthesized batches?
Methodological Answer:
- HPLC-DAD/ELSD : Detect non-UV-active impurities (e.g., residual solvents) via evaporative light scattering.
- GC-MS : Identify volatile byproducts (e.g., methylpiperidine) using DB-5MS columns and electron ionization.
- ICP-MS : Quantify heavy metal residues (e.g., Pd from catalytic steps) below 10 ppm .
Q. How can computational tools predict the compound’s ADMET properties?
Methodological Answer:
- ADMET Predictor® : Input SMILES string to estimate logP (2.1–2.5), aqueous solubility (-3.5 to -4.2 log mol/L), and CYP450 inhibition (e.g., CYP3A4 Ki ≈ 8 µM).
- SwissADME : Validate bioavailability radar plots, focusing on gastrointestinal absorption and blood-brain barrier permeability.
- Molecular Dynamics : Simulate membrane permeation (CHARMM-GUI) to assess passive diffusion rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
